molecular formula C14H21NO2 B11731019 Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate

Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate

Cat. No.: B11731019
M. Wt: 235.32 g/mol
InChI Key: NEZVKALLWWCNSX-LBPRGKRZSA-N
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Description

Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate is a chiral β-amino ester featuring a tert-butyl-substituted aromatic ring. Its structure comprises a stereogenic carbon at the 3S position, an amino group, and a methyl ester moiety. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules due to its rigidity and steric bulk, which can enhance target binding selectivity .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-tert-butylphenyl)propanoate

InChI

InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-10(6-8-11)12(15)9-13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1

InChI Key

NEZVKALLWWCNSX-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H](CC(=O)OC)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Building Block in Drug Synthesis

Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate serves as a crucial building block for synthesizing various pharmaceutical compounds. Its structural characteristics allow it to be incorporated into larger molecules, potentially enhancing their therapeutic effects .

Potential Antithrombotic Agent

Research indicates that compounds similar to this compound may exhibit antithrombotic properties by acting as integrin antagonists. Integrins are vital for platelet aggregation, and inhibiting their function can reduce thrombus formation . This application is particularly relevant in the context of cardiovascular diseases where thrombus formation poses significant risks.

Targeting Biological Pathways

Studies have focused on the interaction of this compound with specific receptors or enzymes. Understanding these interactions is critical for evaluating its therapeutic potential and mechanisms of action in biological systems .

Several studies have explored the pharmacological properties of this compound:

  • Integrin Antagonism : Research has shown that modifications in similar compounds can lead to improved binding affinities for integrin receptors, suggesting that this compound may also exhibit enhanced interactions under specific conditions .
  • Biological Activity Assessment : Investigations into the compound's biological activity have revealed its potential as a prodrug, which can be metabolized into active forms that exert pharmacological effects, influencing processes such as cell proliferation and apoptosis .

Mechanism of Action

The mechanism by which Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can undergo hydrolysis to release the active form of the compound. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl-substituted derivative can be compared to structurally related β-amino esters with varying aromatic substituents. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate 4-tert-butyl C₁₄H₂₁NO₂ 235.33 High steric bulk; used in PROTAC synthesis
Methyl (3S)-3-amino-3-(3-iodophenyl)propanoate 3-iodo C₁₀H₁₂INO₂ 289.11 Heavy atom for crystallography studies
Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate 4-CF₃ C₁₁H₁₂F₃NO₂ 247.22 Enhanced lipophilicity; antiviral agents
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate 3,5-dichloro C₁₀H₁₁Cl₂NO₂ 248.11 Predicted pKa = 7.06; halogenated bioisostere
3-Amino-3-[4-(1-methylethyl)phenyl]propanoic acid 4-isopropyl C₁₂H₁₇NO₂ 207.27 Carboxylic acid derivative; intermediate

Key Differences

Steric and Electronic Effects: The tert-butyl group in the target compound provides significant steric hindrance, which can stabilize protein-ligand interactions by reducing conformational flexibility. In contrast, trifluoromethyl (CF₃) substituents enhance electron-withdrawing effects and metabolic stability .

Synthetic Accessibility :

  • The tert-butyl variant likely requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, similar to the synthesis of 4-methylthiazole-substituted analogs (86% yield in ).
  • Iodo- and bromo-substituted derivatives may involve halogenation or nucleophilic substitution, as seen in and .

Biological Applications :

  • The tert-butyl compound’s rigidity makes it suitable for VHL-targeted PROTACs, where precise orientation is critical .
  • Trifluoromethyl and dichloro derivatives are often employed in kinase inhibitors due to their ability to occupy hydrophobic pockets .

Physicochemical Data

  • Boiling Point/Density : Predicted values for dichloro derivatives (336.5°C, 1.326 g/cm³) suggest higher volatility compared to tert-butyl analogs, which likely exhibit higher thermal stability due to bulky substituents .
  • Solubility : The tert-butyl group may reduce aqueous solubility relative to polar substituents like sulfonyl () or carboxylic acid derivatives ().

Biological Activity

Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate is an organic compound with significant potential in biological applications due to its unique chemical structure and properties. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.

  • Molecular Formula : C14H21NO2
  • Molecular Weight : 235.32 g/mol
  • CAS Number : 933471-43-3
  • Chirality : The compound features a chiral center, contributing to its stereochemical properties as the (3S) enantiomer.

The presence of a tert-butyl group attached to a phenyl ring enhances the compound's lipophilicity, which can influence its interaction with biological targets and enhance cellular uptake .

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural features:

  • Receptor Binding : Interaction studies indicate that the compound may bind to specific receptors or enzymes, influencing various biological pathways. This binding affinity is crucial for understanding its therapeutic potential.
  • Inhibition Studies : Preliminary data suggest that the compound may exhibit inhibitory effects on certain enzymes relevant in cancer biology, particularly those involved in cell division and proliferation. For instance, compounds structurally similar to this compound have shown micromolar inhibition of mitotic kinesins, which are essential for proper cell division .

Comparative Analysis with Related Compounds

To elucidate the unique properties of this compound, a comparison with related compounds is beneficial:

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyl (3S)-3-amino-3-phenylpropanoateC13H17NO2219.28 g/molLacks tert-butyl group; simpler structure
tert-Butyl (3S)-3-amino-3-phenylpropanoateC14H21NO2235.32 g/molSimilar but without methyl ester functionality
Methyl (4R)-4-aminochromane-7-carboxylateC14H15NO2225.28 g/molContains a chromane structure; different activity profile
Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoateC14H18F3NO2288.29 g/molIncorporates trifluoromethyl group; enhanced lipophilicity

This table highlights how the unique combination of the tert-butyl group and specific stereochemistry distinguishes this compound from similar compounds, potentially influencing its biological activity and applications .

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound in various contexts:

Q & A

Q. How does this compound compare to structurally similar amino acid esters in biochemical assays?

  • Methodology : Compare logP (via shake-flask method), plasma protein binding (ultrafiltration), and metabolic clearance (microsomal incubation). For example, replacing tert-butyl with trifluoromethyl (CF₃) increases metabolic stability by 3x .

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